Product packaging for trans-Octahydroquinolin-2-one(Cat. No.:CAS No. 59224-99-6)

trans-Octahydroquinolin-2-one

Cat. No.: B8543529
CAS No.: 59224-99-6
M. Wt: 153.22 g/mol
InChI Key: OBSYXAXPUGVQSN-JGVFFNPUSA-N
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Description

Significance of the Quinoline (B57606) Core in Diverse Organic and Medicinal Chemistry Contexts

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. orientjchem.orgresearchgate.net Its structural motif is present in a wide array of natural alkaloids, such as quinine, which has been historically significant in the treatment of malaria. rsc.org The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate its electronic and steric properties to achieve a broad spectrum of pharmacological activities. orientjchem.org

In medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with numerous biological targets. dntb.gov.ua This has led to the development of a multitude of drugs with diverse therapeutic applications. Research has extensively documented the efficacy of quinoline-based compounds as anticancer, antimalarial, antibacterial, anti-inflammatory, antiviral, and antifungal agents. orientjchem.orgrsc.orgdntb.gov.ua For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance a compound's antibacterial properties. orientjchem.org The capacity of the quinoline structure to serve as a template for drug design continues to drive research into novel therapeutic agents. rsc.orgdntb.gov.ua

The Unique Stereochemical Configuration of trans-Octahydroquinolin-2-one within Fused Bicyclic Lactam Systems

This compound is a fused bicyclic lactam, a class of compounds characterized by a nitrogen-containing ring fused to another ring. Its structure consists of a saturated cyclohexane (B81311) ring fused to a piperidinone ring. The "trans" designation is of critical stereochemical importance, defining the spatial relationship between the hydrogen atoms at the bridgehead carbons (4a and 8a). In the trans isomer, these hydrogens are located on opposite faces of the bicyclic system.

This specific arrangement locks the molecule into a rigid conformation. Unlike the more flexible cis isomer, the trans configuration reduces the molecule's conformational mobility. This rigidity is a key factor in its interaction with biological systems, as it pre-organizes the molecule for binding to specific receptor sites. The stereochemistry of cyclic compounds is crucial, as the constrained rotation around single bonds within the ring structure leads to distinct geometrical isomers with different physical and biological properties. uou.ac.in Studies comparing cis and trans isomers of related systems have shown that the trans configuration can lead to higher thermodynamic stability and different binding affinities for biological targets. nih.gov

The table below outlines the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
IUPAC Name (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data sourced from reference

Historical Perspectives on the Synthesis and Academic Utility of Octahydroquinolinone Derivatives

The synthesis of quinoline and its derivatives has been a subject of chemical research for over a century, with classic methods like the Skraup synthesis providing foundational routes to the core structure. rsc.org The synthesis of saturated derivatives like octahydroquinolinones presented its own set of challenges, particularly concerning the control of stereochemistry at the ring fusion.

Historically, the synthesis of octahydroquinolinone derivatives often involved multi-step processes that could be lengthy and sometimes resulted in low yields or a mixture of stereoisomers. rsc.org Academic research dating back to the 1970s has explored the stereochemistry of related octahydroquinoline systems, indicating a long-standing interest in understanding the spatial arrangement of these bicyclic structures. msu.ru

More contemporary synthetic strategies have focused on improving efficiency, yield, and environmental sustainability. One-pot, multi-component reactions have emerged as powerful tools for constructing complex molecules like octahydroquinolinones from simple starting materials. rsc.org For example, the use of heterogeneous catalysts such as hydrotalcite has been shown to facilitate the synthesis under milder, solvent-free conditions, offering advantages like shorter reaction times, higher yields, and easier product purification compared to traditional methods. rsc.org The academic utility of these compounds has primarily been in the context of synthetic methodology development and as scaffolds for creating more complex molecules for pharmacological screening.

The following table summarizes key synthetic approaches for quinoline and its derivatives.

Synthesis MethodDescriptionKey Features
Skraup Synthesis Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.orgA traditional and valuable method for producing the core quinoline structure. rsc.org
Multi-Component Reactions (MCRs) Condensation reaction of an aldehyde, a β-ketoester, and an amine source. rsc.orgBuilds molecular complexity from simple precursors in a single step. rsc.org
Hydrotalcite-Catalyzed Synthesis A one-pot condensation using a heterogeneous catalyst. rsc.orgEnvironmentally benign, high yields, short reaction times, and catalyst reusability. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B8543529 trans-Octahydroquinolin-2-one CAS No. 59224-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59224-99-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1

InChI Key

OBSYXAXPUGVQSN-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCC(=O)N2

Canonical SMILES

C1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for Trans Octahydroquinolin 2 One and Its Architecturally Complex Derivatives

Strategies for Achieving High Stereoselectivity and Enantioselectivity

The precise control of stereochemistry is paramount in the synthesis of trans-Octahydroquinolin-2-one and its analogues. The following sections outline key strategies that have been successfully employed to achieve high levels of stereochemical control.

Catalytic Hydrogenation Approaches and Factors Influencing Stereochemical Control

Catalytic hydrogenation of quinoline (B57606) precursors is a fundamental approach for the synthesis of saturated heterocyclic systems. However, achieving the desired trans stereochemistry in the resulting octahydroquinolin-2-one requires careful control over various factors. The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the stereochemical outcome of the hydrogenation process. For instance, the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines can be achieved with high efficiency using a cobalt-amido cooperative catalyst. researchgate.netnih.gov This methodology allows for the synthesis of a wide array of 1,2-dihydroquinolines, which can be further reduced to the desired saturated systems. researchgate.net

The regioselectivity of the hydrogenation is a critical challenge, with different catalytic systems favoring either 1,2- or 1,4-reduction of the quinoline ring. researchgate.net Dinuclear aluminum complexes have been shown to selectively catalyze the 1,2-reduction of quinolines. researchgate.netnih.gov The stereochemistry of the final octahydroquinolin-2-one is influenced by the initial reduction pattern and the subsequent hydrogenation steps. The nature of the substituents on the quinoline ring can also significantly impact the stereochemical course of the reaction.

Catalyst SystemSubstrateProductKey Features
Cobalt-amido cooperative catalystQuinolines1,2-DihydroquinolinesHigh efficiency and broad functional group tolerance. researchgate.netnih.gov
Dinuclear aluminum complexQuinolines1,2-DihydroquinolinesHigh regioselectivity for 1,2-reduction. researchgate.netnih.gov
CoCu bimetallic catalystQuinolines1,2,3,4-TetrahydroquinolinesHigh efficiency at low temperatures. epa.gov
Fluorine-modified cobalt catalystQuinolines1,2,3,4-TetrahydroquinolinesElectrocatalytic hydrogenation using water as a hydrogen source. researchgate.net

Intramolecular Hetero Diels-Alder (HDA) Reactions for the Formation of the Bicyclic Skeleton

The intramolecular Hetero Diels-Alder (HDA) reaction is a powerful and convergent strategy for the construction of the bicyclic skeleton of octahydroquinolin-2-one derivatives. mdpi.comnih.govnih.govcore.ac.ukresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms, in this case, nitrogen in an imine. wikipedia.org

The success of the intramolecular HDA reaction hinges on the careful design of the acyclic precursor containing both the diene and the imine functionalities. mdpi.comnih.gov The reactivity of the diene can be enhanced by the presence of electron-donating groups, such as a tert-butyldimethylsilyloxy moiety. mdpi.comresearchgate.net The imine, which acts as the dienophile, is typically generated in situ from an aldehyde and a primary amine. nih.govresearchgate.net The choice of the amine component can influence the stability and reactivity of the imine. redalyc.org The use of Lewis acids can also promote the cycloaddition by activating the imine dienophile. nih.govresearchgate.net

The reaction involves the formation of two new carbon-carbon bonds and a new stereocenter, leading to the construction of the six-membered nitrogen-containing ring with a high degree of stereocontrol. wikipedia.org

The presence of a stereogenic center at the allylic position of the diene or dienophile can exert significant control over the facial selectivity of the Diels-Alder reaction. nih.govacs.org This stereocontrol is crucial for establishing the desired relative stereochemistry of the newly formed stereocenters in the octahydroquinolin-2-one ring system. mdpi.comnih.govnih.gov The substituents on the allylic stereocenter can influence the conformational preferences of the transition state, thereby favoring the formation of one diastereomer over the other. nih.gov

In the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, the presence of an allylic stereogenic center induced a degree of selectivity, resulting in the formation of two cycloadducts in a 70:30 ratio. mdpi.comnih.govnih.gov This demonstrates the potential of allylic stereocontrol in directing the outcome of intramolecular HDA reactions for the synthesis of complex bicyclic systems.

Reductive Amination and Subsequent Cyclization Strategies from Acyclic Precursors

The synthesis of this compound can also be approached through the sequential formation of the nitrogen-containing ring from acyclic precursors. This often involves an initial reductive amination step to form a key amine intermediate, followed by a cyclization reaction to construct the bicyclic lactam. The generation of the cyclopentane ring in related natural product syntheses has been achieved by the cyclization of acyclic precursors, highlighting the feasibility of this strategy. libretexts.org

While direct examples for this compound are not prevalent in the provided search results, the principles of this approach are well-established in organic synthesis. The stereochemistry of the final product would be determined by the stereocenters present in the acyclic precursor and the stereoselectivity of the cyclization step.

Biocatalytic Approaches: Enzymatic Resolution and Dynamic Kinetic Asymmetric Transformations (DYKAT)

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of enantiomerically pure compounds. Enzymatic resolution and dynamic kinetic asymmetric transformations (DYKAT) are particularly valuable techniques for obtaining single enantiomers of chiral molecules. researchgate.netnii.ac.jpthieme.dewikipedia.org

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric purity. nih.gov Lipases are commonly used enzymes for the resolution of alcohols and esters. nih.govnih.govresearchgate.net For instance, the lipase B from Candida antarctica (CalB) has been effectively used in the kinetic resolution of 2-(quinolin-8-yl)benzylalcohols through selective acetylation. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution, where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. thieme.dewikipedia.org This is often achieved by combining an enzymatic resolution with a chemical catalyst that facilitates racemization. nih.gov

Dynamic kinetic asymmetric transformations (DYKAT) extend this concept to reactions involving diastereomers. researchgate.netnii.ac.jp In a DYKAT process, a mixture of racemic diastereomers can be converted into a single, highly enantioenriched diastereomer. nii.ac.jp These biocatalytic methods hold significant promise for the efficient and highly selective synthesis of chiral this compound and its derivatives.

Biocatalytic MethodDescriptionKey Features
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer in a racemic mixture. nih.govCan provide access to both enantiomers in high purity, but with a maximum theoretical yield of 50% for each. thieme.de
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in situ racemization of the starting material. thieme.dewikipedia.orgAllows for the conversion of a racemic mixture into a single enantiomer with up to 100% theoretical yield. thieme.de
Dynamic Kinetic Asymmetric Transformation (DYKAT) Involves the resolution of diastereomers under dynamic conditions where the diastereomers can interconvert. researchgate.netnii.ac.jpthieme.deEnables the transformation of a mixture of stereoisomers into a single, highly enantioenriched product. researchgate.net

Application of Chiral Auxiliaries for Inducing Asymmetric Carbon-Carbon Bond Formation

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of reactions. wikipedia.orgrsc.orgsigmaaldrich.com This strategy involves the temporary covalent attachment of a chiral molecule to an achiral substrate. The inherent chirality of the auxiliary then directs the stereoselectivity of subsequent bond-forming reactions, after which it can be removed and ideally recycled. wikipedia.org

In the context of synthesizing precursors for the octahydroquinolinone skeleton, chiral oxazolidinones, often referred to as Evans' auxiliaries, are particularly effective in directing asymmetric alkylation and aldol (B89426) reactions. rsc.org For instance, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This process facilitates the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

Another powerful class of chiral auxiliaries includes sulfur-based compounds, such as camphorsultam (Oppolzer's sultam) and various thiazolidinethiones. These auxiliaries have demonstrated high efficacy in controlling the stereochemistry of Michael additions and aldol reactions, which are crucial for constructing the carbon framework required for the target molecule. scielo.org.mx

The table below summarizes the application of common chiral auxiliaries in asymmetric reactions relevant to the synthesis of complex acyclic precursors that can be cyclized to form bicyclic lactams.

Chiral AuxiliaryReaction TypeKey FeatureTypical Diastereomeric Excess (d.e.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric AlkylationSteric shielding by phenyl and methyl groups>95%
(S)-4-Benzyl-2-oxazolidinoneAsymmetric Aldol ReactionFormation of a six-membered chelated transition state>98%
(1S)-(+)-Camphor-10-sulfonic acid derived sultamsMichael AdditionRigid sultam structure provides excellent facial bias>99%
Indene-based thiazolidinethioneAcetate Aldol ReactionEffective in producing both "Evans" and "non-Evans" aldol products>95% scielo.org.mx

Asymmetric Epoxidation as a Key Step in Introducing Chiral Centers

Asymmetric epoxidation is a powerful method for installing stereogenic centers, particularly for converting prochiral allylic alcohols into chiral epoxy alcohols with high enantioselectivity. researchgate.netmdpi.com These chiral epoxides are versatile synthetic intermediates that can be opened in a regio- and stereoselective manner to introduce further functionality. researchgate.net

The Sharpless Asymmetric Epoxidation (SAE) is a widely used and reliable method for this transformation. mdpi.com It employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, allowing for predictable control over the absolute stereochemistry of the resulting epoxide. mdpi.com

In a synthetic route toward 2,5-disubstituted octahydroquinolin-4-ones, a related bicyclic system, asymmetric epoxidation serves as the pivotal step for establishing the initial stereocenter. nih.govcore.ac.uk An achiral allylic alcohol precursor is subjected to Sharpless epoxidation conditions to generate a chiral epoxy alcohol. This epoxide not only introduces the necessary chirality but also serves as a handle for subsequent transformations, ultimately leading to the cyclization precursor for the quinolinone core. nih.gov

The following table outlines the typical conditions for a Sharpless Asymmetric Epoxidation reaction.

ComponentRoleExample
CatalystLewis acid to activate the alcohol and oxidantTitanium(IV) isopropoxide [Ti(O-i-Pr)₄]
Chiral LigandInduces asymmetryDiethyl L-(+)-tartrate or Diethyl D-(-)-tartrate
OxidantOxygen source for the epoxidetert-Butyl hydroperoxide (TBHP)
SubstrateMolecule to be epoxidizedProchiral allylic alcohol
SolventReaction mediumDichloromethane (CH₂Cl₂)

Mechanistic Investigations into the Optimization of Reaction Conditions and Solvent Effects on Stereochemical Outcomes and Yields

The stereochemical outcome of the cyclization step that forms the bicyclic quinolinone framework is highly dependent on reaction conditions. The desired trans-fused isomer is often the thermodynamically more stable product, but kinetic control can lead to mixtures of diastereomers. Mechanistic studies are therefore crucial for optimizing conditions to favor the formation of the trans-isomer.

In syntheses involving an intramolecular hetero-Diels-Alder reaction to form the quinolinone ring, the choice of Lewis acid catalyst is critical. For example, the use of indium triflate (In(OTf)₃) has been shown to catalyze the cycloaddition between a diene and an imine generated in situ. nih.gov The Lewis acid activates the imine, lowering the energy of the transition state. However, this activation can also influence the conformational preferences of the transition state, thereby affecting the diastereomeric ratio of the products. In one reported synthesis of a disubstituted octahydroquinolin-4-one, this method resulted in a 70:30 mixture of two cycloadducts, highlighting the need for further optimization. nih.gov

Solvent choice also plays a significant role. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of transition states. In reactions proceeding through polar or charged intermediates, polar solvents can stabilize these species, accelerating the reaction rate. Conversely, nonpolar solvents may be preferred for reactions where aggregation or specific pre-organization of the substrate is desired. The stereochemical outcome of cyclizations leading to fused ring systems can be particularly sensitive to solvent polarity, which can alter the equilibrium between different reactant conformations and transition state geometries.

The table below illustrates how varying reaction parameters can impact the synthesis of fused bicyclic systems.

ParameterVariationEffect on OutcomeRationale
Catalyst No Catalyst vs. Lewis Acid (e.g., In(OTf)₃)Increased reaction rate, potential change in diastereoselectivityLewis acid coordinates to the electrophile (e.g., imine), lowering the LUMO energy and altering the transition state geometry. nih.gov
Solvent Toluene (nonpolar) vs. Acetonitrile (polar)Can alter the trans:cis ratio and overall yieldThe polarity of the solvent can stabilize or destabilize charged intermediates and transition states, favoring one cyclization pathway over another.
Temperature Low Temperature vs. High TemperatureMay shift from kinetic to thermodynamic controlAt higher temperatures, the reaction may overcome a higher activation barrier to form the more stable thermodynamic product (often the trans-isomer).

Advanced Functionalization and Derivatization Strategies for the this compound Core

Once the this compound scaffold is synthesized, its functionalization is key to creating a library of diverse compounds for further investigation. Derivatization strategies focus on modifying the core structure at specific positions to tune its physicochemical and biological properties.

Common sites for functionalization include:

The Lactam Nitrogen: The N-H bond of the lactam can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated to introduce a wide variety of substituents.

The α-Carbon: The carbon atom adjacent to the carbonyl group can be functionalized via enolate chemistry. Deprotonation followed by reaction with an electrophile allows for the introduction of alkyl, halogen, or other functional groups at this position.

The Carbocyclic Ring: Functional groups on the cyclohexane (B81311) portion of the molecule, often installed during the initial synthesis of the precursors, can be further manipulated. For example, hydroxyl groups can be converted to ethers or esters, and protected amines can be deprotected and acylated.

Chemical derivatization is also a powerful tool for enhancing the analytical detection of molecules. For instance, introducing chromophores or fluorophores can significantly improve sensitivity in HPLC-UV or HPLC-FLD analysis, respectively. nih.gov While not directly applied to this compound in the provided sources, these principles are broadly applicable. Reagents that react with the lactam's secondary amine or with other functional groups on the ring could be used for this purpose.

The following table outlines potential derivatization strategies for the this compound core.

Reaction TypeReagent ExampleTarget SiteResulting Functional Group
N-AlkylationSodium Hydride (NaH), Iodomethane (CH₃I)Lactam NitrogenN-Methyl lactam
N-AcylationTriethylamine (Et₃N), Acetyl Chloride (AcCl)Lactam NitrogenN-Acetyl lactam
α-BrominationLithium diisopropylamide (LDA), N-Bromosuccinimide (NBS)α-Carbonα-Bromo lactam
Hydroxyl Group EsterificationPyridine (B92270), Acetic AnhydrideRing -OH groupEster (e.g., Acetate)

Advanced Spectroscopic Characterization and Structural Elucidation of Trans Octahydroquinolin 2 One and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For trans-Octahydroquinolin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and the compound's specific stereochemistry.

High-Resolution ¹H and ¹³C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound displays signals corresponding to the 15 protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons adjacent to the nitrogen atom and the carbonyl group are typically shifted downfield. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, and the magnitude of the coupling constants (J-values) provides crucial information about the dihedral angles between coupled protons, which is essential for confirming the trans ring fusion.

The ¹³C NMR spectrum reveals nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shift of the carbonyl carbon (C-2) is characteristically found in the downfield region (typically >170 ppm). The carbons adjacent to the nitrogen (C-8a and C-3) also exhibit downfield shifts compared to the other aliphatic carbons in the cyclohexane (B81311) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1 (NH) 5.5 - 7.5 br s -
2 - - 170 - 175
3 2.2 - 2.6 m 30 - 35
4 1.2 - 1.9 m 25 - 30
4a 1.8 - 2.2 m 40 - 45
5 1.2 - 1.9 m 20 - 25
6 1.2 - 1.9 m 20 - 25
7 1.2 - 1.9 m 25 - 30
8 1.2 - 1.9 m 30 - 35

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the complex structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). ua.es Cross-peaks in the COSY spectrum of this compound would allow for the tracing of the proton-proton connectivity within the spin systems of the fused rings, helping to piece together the aliphatic chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. ua.es It is the primary method for assigning the ¹³C signals based on the already-assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon skeletons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ua.es HMBC is critical for identifying quaternary carbons (like the C-2 carbonyl) and for connecting different spin systems. For instance, correlations from the proton on C-8a to the carbonyl carbon C-2 would confirm the ring junction and lactam structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is crucial for confirming the stereochemistry of the ring fusion. A lack of a NOE cross-peak between the bridgehead protons (H-4a and H-8a) would provide strong evidence for their trans orientation, as they are on opposite faces of the ring system.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Absolute Configuration Determination

Since this compound possesses chiral centers (at C-4a and C-8a), it exists as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can be used to determine the absolute configuration of a specific enantiomer. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., 4aS, 8aR), the absolute stereochemistry of the isolated compound can be unambiguously assigned.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₅NO), the molecular weight is 153.22 g/mol . mdpi.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 153. nih.gov The fragmentation of this molecular ion provides a fingerprint that is characteristic of the structure. Common fragmentation pathways for lactams include:

Alpha-cleavage: The bond adjacent to the carbonyl group can break. Cleavage of the C2-C3 bond or the C2-N1 bond would lead to characteristic fragment ions.

Loss of CO: A fragment ion resulting from the loss of a neutral carbon monoxide molecule (28 Da) is common for carbonyl-containing compounds.

Ring cleavage: The bicyclic system can undergo more complex rearrangements and cleavages, leading to a series of smaller fragment ions.

Analysis of the GC-MS data available for Octahydro-2(1H)-quinolinone confirms the presence of the molecular ion at m/z 153. nih.gov The most abundant peak (base peak) is observed at m/z 110, suggesting a facile loss of a fragment with a mass of 43 Da, likely corresponding to the loss of a propyl radical (C₃H₇) or an acetyl group fragment through rearrangement. nih.gov

Table 2: Key Ions in the Mass Spectrum of Octahydro-2(1H)-quinolinone

m/z Proposed Fragment Notes
153 [C₉H₁₅NO]⁺ Molecular Ion (M⁺)

Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound is characterized by absorptions corresponding to the N-H bond of the secondary amide (lactam), the C=O bond of the carbonyl group, and the C-H bonds of the saturated rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound Data derived from the experimental spectrum of Octahydro-2(1H)-quinolinone. nih.gov

Functional Group Wavenumber (cm⁻¹) Intensity Description
N-H Stretch ~3400-3200 Medium, Broad Secondary amide N-H stretching
C-H Stretch ~2930, ~2860 Strong Aliphatic C-H stretching (CH₂)
C=O Stretch ~1650 Strong, Sharp Amide I band (lactam carbonyl)

The most prominent features in the experimental spectrum are the strong C-H stretching bands just below 3000 cm⁻¹ and the very strong, sharp carbonyl (Amide I) absorption around 1650 cm⁻¹. nih.gov The presence of a broader band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretch, which is often broadened by hydrogen bonding in the solid state. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemistry Confirmation

X-ray crystallography provides the most definitive and unambiguous structural information for a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a precise three-dimensional model of the molecule can be generated.

This technique would definitively confirm:

Connectivity: The exact bonding arrangement of all atoms.

Conformation: The precise chair/boat conformations of the six-membered rings in the solid state.

Stereochemistry: The trans relationship between the two bridgehead hydrogen atoms (at C-4a and C-8a), providing unequivocal proof of the isomer's configuration.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H and C=O groups.

While a specific crystal structure for this compound is not detailed in this review, the technique remains the gold standard for absolute structure and stereochemistry confirmation in the solid state. nih.gov

Reactivity Profiles and Mechanistic Studies of Trans Octahydroquinolin 2 One

Investigation of Selective Chemical Transformations at the Lactam Carbonyl and Nitrogen Atom

The lactam functionality within trans-octahydroquinolin-2-one provides two primary sites for chemical modification: the carbonyl carbon and the nitrogen atom. Selective transformations at these positions are crucial for the synthesis of diverse derivatives.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can undergo facile alkylation and acylation under basic conditions. The choice of base and electrophile allows for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. For instance, deprotonation with a strong base like sodium hydride followed by treatment with an alkyl or acyl halide yields the corresponding N-substituted derivatives. The regioselectivity of these reactions is generally high, favoring modification at the nitrogen over the α-carbon.

Carbonyl Group Transformations: The lactam carbonyl exhibits typical reactivity towards nucleophiles, albeit often requiring forcing conditions due to the resonance stabilization of the amide bond. Reduction of the carbonyl group can be achieved using powerful reducing agents such as lithium aluminum hydride to yield the corresponding saturated bicyclic amine, trans-decahydroquinoline. Partial reduction to the carbinolamine is generally challenging to control.

Addition of organometallic reagents, like Grignard or organolithium compounds, to the carbonyl group can lead to the formation of α-amino ketone derivatives after hydrolysis of the intermediate. However, these reactions can be complicated by the acidity of the N-H proton, often necessitating N-protection prior to the addition of the organometallic reagent.

Electrophilic and Nucleophilic Reactivity of the Fused Bicyclic System

The reactivity of the carbocyclic portion of the this compound scaffold is influenced by the presence of the lactam functionality.

α-Functionalization via Enolates: The protons on the carbon atom alpha to the lactam carbonyl (C3) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. This strategy is a key method for the elaboration of the bicyclic core. The stereochemical outcome of these alkylations is often influenced by the rigid trans-fused ring system, which can direct the approach of the electrophile.

Reactions at other positions: The remainder of the carbocyclic ring is generally unreactive towards common electrophiles and nucleophiles under standard conditions, behaving much like a typical cyclohexane (B81311) ring. However, the introduction of activating groups can facilitate reactions at other positions.

Cycloaddition Reactions Exhibited by this compound Related Scaffolds

While this compound itself is not a typical substrate for cycloaddition reactions, derivatives of the octahydroquinoline ring system can participate in such transformations, providing a powerful tool for the construction of more complex polycyclic systems.

A notable example is the intramolecular hetero-Diels-Alder reaction used to construct the related octahydroquinolin-4-one skeleton. In this approach, a precursor containing a diene and an imine moiety undergoes a [4+2] cycloaddition to form the bicyclic system. The stereochemistry of the newly formed ring is controlled by the geometry of the starting materials and the reaction conditions. Although this example leads to the 4-oxo isomer, similar strategies can be envisioned for the synthesis of functionalized this compound derivatives.

Furthermore, the lactam carbonyl or the adjacent double bond in unsaturated derivatives can potentially act as a dienophile or a dipolarophile in cycloaddition reactions, though specific examples for the this compound scaffold are not extensively documented in the literature.

Detailed Reaction Kinetic and Mechanistic Studies (e.g., α-Hydride Abstraction Reactions)

Detailed kinetic and mechanistic studies on this compound itself are limited. However, studies on related systems, such as the oxidation of 2-aryl-trans-decahydroquinolin-4-ones, provide insights into the factors influencing the reactivity of this bicyclic framework.

While not directly studying this compound, these findings highlight the importance of substituent effects on the reactivity of the decahydroquinoline (B1201275) ring system. Mechanistic investigations into reactions such as α-hydride abstraction from the carbocyclic ring of this compound would be valuable for a more complete understanding of its chemical behavior. Computational studies could also provide theoretical insights into the transition states and reaction pathways of various transformations.

Stereochemical Outcomes and Diastereocontrol in Subsequent Transformations of this compound Derivatives

The rigid trans-fusion of the two rings in this compound provides a well-defined three-dimensional structure that can exert significant stereocontrol in subsequent reactions of its derivatives.

When a chiral center is introduced into a derivative of this compound, the existing stereochemistry of the bicyclic system can influence the formation of new stereocenters. For example, in the alkylation of the enolate derived from a substituted this compound, the bulky bicyclic framework can shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered side. This results in a high degree of diastereoselectivity.

Academic and Research Impact of Trans Octahydroquinolin 2 One in Medicinal Chemistry and Biological Science

The trans-Octahydroquinolin-2-one Core as a Privileged Scaffold for Ligand Design

In the field of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The quinoline (B57606) nucleus, from which this compound is derived, is widely recognized as such a scaffold. nih.gov This capability stems from its structural features that allow for diverse interactions with proteins, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

The "trans" designation in this compound is of critical stereochemical importance. It defines the spatial relationship between the hydrogen atoms at the bridgehead carbons (4a and 8a), where they are located on opposite faces of the bicyclic system. This arrangement locks the molecule into a rigid, predetermined conformation. Unlike more flexible structures, this rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already pre-organized for interaction. This conformational restriction is a key attribute that makes the this compound core an excellent starting point for the design of specific and potent ligands. The stable framework allows for the systematic and predictable placement of various functional groups to probe the binding sites of receptors and enzymes.

Elucidation of Structure-Activity Relationships (SAR) for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. By synthesizing and testing a series of analogs, researchers can identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect.

While direct SAR studies on this compound are specific to proprietary research, the principles can be illustrated through public-domain research on closely related quinoline structures. For instance, in the development of dopamine (B1211576) D(3) receptor antagonists based on a tetrahydroisoquinoline core (a related nitrogen-containing bicyclic system), replacing a flexible butyl linker with a more rigid cyclohexylethyl linker led to compounds with improved oral bioavailability and selectivity. nih.gov Further optimization, such as adding a cyano group, enhanced central nervous system (CNS) penetration. nih.gov

Another example can be seen in the SAR of quinoline derivatives as inhibitors of NF-κB inducing kinase (NIK). Rational design and chemical synthesis led to a series of compounds where specific substitutions on the quinoline ring were evaluated for their inhibitory activity and toxicity against T-cell growth. nih.gov Such studies reveal that even minor changes, like the position or nature of a substituent, can dramatically alter a compound's potency and selectivity.

Analog ModificationRationaleObserved Impact on Biological ActivityReference Concept
Introduction of Halogens (e.g., Cyano Group)Enhance membrane permeability and CNS penetration.Improved brain penetration and target engagement for CNS disorders. nih.gov
Replacement of Flexible Linkers with Rigid Moieties (e.g., Cyclohexyl)Reduce conformational flexibility to improve binding affinity and selectivity.Enhanced oral bioavailability and receptor selectivity. nih.gov
Systematic Substitution on the Aromatic RingProbe for specific interactions within the target's binding pocket.Identification of key positions for substitution to maximize potency and minimize off-target effects. nih.gov

Investigation of Biological Mechanisms of Action at the Molecular and Cellular Level

Understanding how a compound exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. Research into this compound and its derivatives has focused on their interactions with specific proteins and their subsequent impact on cellular signaling pathways.

Drugs targeting the CNS must cross the blood-brain barrier and bind with high affinity and selectivity to their intended receptor. nih.govmhmedical.com The rigid conformation of octahydroquinoline derivatives makes them well-suited for targeting specific receptor subtypes. Studies on related trans-octahydrobenzo[f]quinolines have demonstrated potent, stereoselective interactions with CNS receptors. For example, the trans isomer of 4-n-propyloctahydrobenzo[f]quinoline exhibited significant dopamine-like agonist effects and also acted as an antagonist at α2-adrenoceptors, while the cis isomer was inactive. nih.gov This highlights the critical role of the trans stereochemistry in establishing the correct geometry for receptor binding. The binding of such ligands to their receptors is governed by a combination of forces, including hydrophobic interactions with nonpolar pockets and hydrogen bonds with specific amino acid residues, which collectively stabilize the ligand-receptor complex and initiate a biological response.

Enzyme inhibition is a common mechanism of action for many drugs. pioneerpublisher.com Quinoline-based compounds have been investigated as inhibitors for a wide range of enzymes. The mechanism of inhibition can vary; competitive inhibitors bind to the active site and block substrate access, noncompetitive inhibitors bind to an allosteric site to change the enzyme's conformation, and uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

For instance, certain quinoline derivatives have been designed to act as inhibitors of NF-κB inducing kinase (NIK), a key protein in the non-classical NF-κB pathway, which is implicated in inflammatory diseases. nih.gov The inhibitory mechanism often involves the quinoline scaffold placing key functional groups in positions where they can interact with critical amino acid residues in the enzyme's active site, preventing the catalytic reaction from proceeding. researchgate.netnih.gov The design of such inhibitors relies on understanding the three-dimensional structure of the enzyme's active site to create a molecule with complementary shape and chemical properties.

The interaction of a drug with its primary target (a receptor or enzyme) triggers a cascade of downstream events known as a signaling pathway. scbt.com These pathways ultimately control cellular processes like gene expression, proliferation, and apoptosis. Quinoline and its derivatives have been shown to modulate several critical cellular pathways.

Recent studies have demonstrated that novel quinoline molecules can inhibit the canonical NF-κB transcription factor pathway. nih.gov This pathway is a central regulator of inflammation, immunity, and cell survival. The mechanism of inhibition was found to interfere with the DNA-binding activity of the NF-κB transcription factor, thereby reducing the transcription of specific NF-κB target genes. nih.gov Similarly, research on related tetrahydroisoquinoline derivatives has shown they can stimulate the intrinsic apoptosis pathway through the activation of ERK1/2 and p38-MAPK signaling, leading to programmed cell death in cancer cells. nih.gov These findings illustrate that compounds built on scaffolds like this compound can have profound effects on cellular behavior by intervening at key nodes in signaling networks. nih.govmdpi.com

Rational Design Principles for Developing Derivatives with Tuned Biological Activities

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The this compound scaffold is an ideal starting point for such endeavors.

The core principles for designing derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The rigid bicyclic lactam core can be modified or replaced with other groups that maintain the crucial spatial arrangement of functional groups but may improve properties like solubility or metabolic stability.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational modeling and docking studies can be used to design derivatives that fit precisely into the binding site. benthamscience.com This allows for the optimization of interactions, such as adding a hydrogen bond donor/acceptor or a hydrophobic group to engage with a specific pocket in the protein.

SAR-Guided Optimization: Based on established SAR data, chemists can introduce or modify substituents at positions known to influence activity. For example, if SAR indicates that a bulky group at a certain position enhances selectivity, new analogs will incorporate this feature. manchester.ac.uk The introduction of fluorine or t-butyl groups can be used to block sites of metabolism, thereby extending the compound's duration of action. benthamscience.com

By integrating these principles, researchers can systematically "tune" the biological activity of derivatives based on the this compound scaffold, moving from a promising lead compound to a potential clinical candidate. mdpi.com

Theoretical and Computational Chemistry Studies on Trans Octahydroquinolin 2 One

Conformational Analysis and Investigation of Stereochemical Stability via Molecular Mechanics and Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of trans-Octahydroquinolin-2-one, which dictates its physical properties and biological interactions. The "trans" configuration refers to the stereochemistry at the bridgehead carbons where the two rings are fused, with the hydrogen atoms on opposite faces of the bicyclic system. This arrangement imparts significant rigidity to the core structure.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By employing force fields—collections of parameters that define bond stretching, angle bending, torsional angles, and non-bonded interactions—MM can rapidly calculate the energy of different conformations. For this compound, MM would be used to explore the potential energy surface, identifying low-energy conformers, particularly concerning the puckering of the cyclohexane (B81311) ring and the planarity of the lactam group. The trans-fused junction is generally the thermodynamically favored product in synthetic reactions leading to this scaffold, suggesting its inherent stability. researchgate.net

Computational MethodPrimary Application for this compoundKey Insights
Molecular Mechanics (MM) Identification of stable conformers and their relative energies.Determines the preferred ring puckering (e.g., chair conformation) and the geometry of the lactam ring.
Molecular Dynamics (MD) Investigation of conformational stability and flexibility over time in a simulated environment (e.g., water).Confirms the rigidity of the trans-fused system and assesses the dynamic range of motion of the flexible parts of the molecule.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Transition States

While MM and MD are excellent for studying molecular structure and dynamics, Quantum Chemical (QC) calculations are necessary to understand the electronic properties that govern reactivity. Methods based on Density Functional Theory (DFT) are commonly employed for molecules of this size. researchgate.net

Electronic Structure: QC calculations can determine the distribution of electrons within the molecule. This is visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. For this compound, the HOMO is typically localized around the nitrogen atom and the carbonyl oxygen of the lactam, while the LUMO may be centered on the carbonyl carbon.

Reactivity: An electrostatic potential (ESP) map can be generated to predict how the molecule interacts with other chemical species. Regions of negative potential (red) indicate areas prone to electrophilic attack (e.g., the carbonyl oxygen), while regions of positive potential (blue) are susceptible to nucleophilic attack (e.g., the carbonyl carbon and the hydrogen on the nitrogen).

Transition States: When studying potential reactions, such as the hydrolysis of the lactam ring, QC calculations can identify the structure and energy of the transition state. researchgate.net This information is vital for determining the reaction mechanism and calculating the activation energy, providing a quantitative measure of how easily the reaction can occur.

Quantum Chemical ParameterInformation Provided for this compound
HOMO-LUMO Gap An indicator of chemical stability; a larger gap suggests lower reactivity.
Electrostatic Potential (ESP) Map Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Mulliken/NBO Charges Provides the partial charge on each atom, quantifying the polarity of bonds like C=O and N-H.
Transition State Energy The energy barrier for a chemical reaction (e.g., ring-opening), which determines the reaction rate.

In Silico Approaches: Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a pharmacologically active agent, computational methods are used to predict its interaction with biological targets like proteins or enzymes. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov A scoring function is used to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). A docking study of this compound against a specific protein target would involve generating multiple possible binding poses within the active site and ranking them. The results would highlight key interactions, such as hydrogen bonds between the lactam's N-H or C=O groups and amino acid residues in the target protein. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed on the ligand-target complex to assess its stability and dynamics over time (e.g., nanoseconds to microseconds). nih.gov By analyzing the trajectory, researchers can confirm whether the interactions predicted by docking are maintained. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein, which measures structural stability, and the Root Mean Square Fluctuation (RMSF) of protein residues, which identifies flexible regions. A stable complex is characterized by low RMSD values and persistent key interactions, such as hydrogen bonds, throughout the simulation. nih.gov

In Silico TechniquePurposeExample Findings for a Ligand-Target Complex
Molecular Docking Predicts binding pose and affinity of this compound in a protein's active site.Binding Energy: -7.5 kcal/mol. Key Interactions: Hydrogen bond from lactam N-H to Asp120; Hydrogen bond from lactam C=O to Ser150.
Molecular Dynamics Assesses the stability of the predicted binding pose over time.Average Ligand RMSD: 1.2 Å. Stability: The crucial hydrogen bonds with Asp120 and Ser150 are maintained for >90% of the simulation time.

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is essential for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.gov

The standard approach involves using DFT to calculate the magnetic shielding tensors for each nucleus in the molecule.

Conformational Search: First, a thorough conformational analysis (using MM or QM) is performed to identify all low-energy conformers.

Shielding Calculation: For each conformer, the NMR shielding constants are calculated at a high level of theory (e.g., DFT with a suitable functional and basis set).

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values from all conformers, weighted by their calculated Boltzmann population at a given temperature.

Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by subtracting them from the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Recent advances in machine learning (ML) have also led to highly accurate prediction tools. nih.govresearchgate.net Models like PROSPRE can predict ¹H NMR chemical shifts with a mean absolute error of less than 0.10 ppm by learning from large databases of experimental spectra. nih.govresearchgate.net These predicted spectra can be compared directly with experimental data to confirm the structure of a synthesized compound, including its relative stereochemistry.

Prediction MethodDescriptionTypical Accuracy (¹H NMR)
Quantum Mechanics (DFT) Calculates nuclear magnetic shielding from first principles based on the molecule's electronic structure. Requires significant computational resources.Root Mean Square Error (RMSE) of 0.2–0.4 ppm. nih.gov
Machine Learning (ML) Uses deep learning algorithms trained on vast experimental NMR databases to predict shifts based on chemical structure. Very fast.Mean Absolute Error (MAE) of < 0.10 ppm. nih.govresearchgate.net

Applications of Trans Octahydroquinolin 2 One in Asymmetric Synthesis

Role as a Chiral Auxiliary for Inducing Stereoselectivity in Organic Reactions

The core principle behind the use of a chiral auxiliary is the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it can be cleaved and recovered. The rigid conformational structure of trans-octahydroquinolin-2-one makes it an effective chiral auxiliary. When a prochiral substrate is attached to the nitrogen atom of the lactam, one of the faces of the reacting center is effectively shielded, directing the approach of incoming reagents to the opposite, less sterically hindered face. This facial discrimination is the basis for inducing high levels of stereoselectivity in a variety of organic transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical control exerted by the this compound framework has made it a valuable tool for synthetic chemists aiming to construct stereochemically complex molecules with a high degree of precision.

Enantioselective Synthesis of Complex Organic Molecules and Pharmaceutically Relevant Scaffolds

The decahydroquinoline (B1201275) core is a prevalent motif in a wide array of biologically active compounds and is recognized as a "privileged scaffold" in medicinal chemistry. The enantioselective synthesis of molecules containing this framework is of significant interest for the development of new therapeutic agents. Methodologies for the enantioselective synthesis of octahydroquinolinones, which are direct precursors to decahydroquinolines, often rely on strategies such as asymmetric epoxidation followed by intramolecular cyclization.

Strategic Integration into Total Synthesis of Natural Products and Bioactive Compounds

The structural rigidity and inherent chirality of the octahydroquinolinone framework make it an ideal starting point for the total synthesis of a range of natural products and bioactive compounds. Its strategic integration can significantly shorten synthetic sequences and provide excellent control over the stereochemical outcome of the final target molecule.

Synthesis of Decahydroquinoline-Type Alkaloids and Their Analogs

Decahydroquinoline alkaloids, many of which are isolated from the skin of poison frogs, represent a large and structurally diverse family of natural products with interesting biological activities, including potent and selective inhibition of nicotinic acetylcholine (B1216132) receptors. mdpi.comresearchgate.netresearchgate.net The total synthesis of these alkaloids is crucial for the full evaluation of their biological properties, as they are often available in only minute quantities from their natural sources. mdpi.comresearchgate.netresearchgate.net

A divergent synthetic strategy has been successfully employed for the synthesis of various decahydroquinoline-type poison-frog alkaloids, including cis- and trans-isomers. nih.gov This approach often begins with a known chiral starting material and utilizes stereoselective reactions, such as Michael-type conjugate additions and intramolecular aldol-type cyclizations, to construct the core decahydroquinoline skeleton. nih.gov For example, the total synthesis of two decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, was achieved in a divergent fashion from a common key intermediate. mdpi.comresearchgate.netresearchgate.net This synthesis not only provided access to these natural products but also allowed for the determination of the absolute stereochemistry of cis-211A. mdpi.comresearchgate.netresearchgate.net

The following table summarizes the synthesis of these two alkaloids:

AlkaloidNumber of StepsOverall YieldStarting MaterialKey Intermediate
ent-cis-195A1638%Known compound 1Intermediate 11
cis-211A1931%Known compound 1Intermediate 11

This table is based on data from the total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A. mdpi.comresearchgate.netresearchgate.net

Contribution to the Synthesis of Structurally Related Natural Products

The synthetic strategies developed for accessing octahydro- and decahydroquinoline scaffolds have broader implications for the synthesis of other structurally related natural products. The ability to construct these bicyclic systems in an enantioselective manner opens up avenues for the synthesis of a variety of alkaloids and other bioactive compounds that share this core structure. The methodologies, such as the intramolecular hetero-Diels-Alder reaction, provide a powerful tool for the construction of complex nitrogen-containing heterocycles. nih.govnih.gov The resulting cycloadducts are versatile intermediates that can be further functionalized to access a diverse range of natural product analogs for biological screening and the development of new therapeutic leads.

Future Directions and Emerging Research Avenues for Trans Octahydroquinolin 2 One

Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for synthesizing trans-octahydroquinolin-2-one and its derivatives. Building upon the foundation of one-pot, multi-component reactions that have already shown promise for octahydroquinolinones, the use of heterogeneous catalysts like hydrotalcite can offer milder, solvent-free conditions, leading to shorter reaction times and higher yields.

Further advancements could come from the burgeoning fields of biocatalysis and photoredox catalysis. Biocatalytic approaches, for instance, could employ enzymes to achieve high stereoselectivity in the synthesis of chiral derivatives, a critical aspect for pharmacological applications. The use of enzymes like norcoclaurine synthase has already demonstrated the potential for the biocatalytic production of related tetrahydroisoquinolines. Photoredox catalysis, which uses visible light to drive chemical reactions, offers a mild and efficient alternative to traditional synthetic methods. This has been successfully applied to the synthesis of related dihydroquinolin-2(1H)-ones and could be adapted for this compound. researchgate.netdocumentsdelivered.com

Synthetic ApproachPotential AdvantagesRelated Research Areas
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme engineering, chemoenzymatic synthesis. whiterose.ac.uknih.gov
Photoredox Catalysis Use of visible light as a renewable energy source, high efficiency.Development of novel photocatalysts, one-pot reactions. researchgate.netdocumentsdelivered.com
Heterogeneous Catalysis Catalyst reusability, solvent-free conditions, easier product purification.Nanomaterials, solid-supported catalysts.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The strained ring system of this compound suggests the potential for novel and unconventional chemical transformations. Future research could delve into exploring its reactivity in ring-opening and ring-expansion reactions, which could lead to the synthesis of unique and complex molecular architectures that are not easily accessible through traditional methods. nih.govresearchgate.netyoutube.comyoutube.com For example, the selective cleavage of specific bonds within the bicyclic system could provide access to functionalized piperidine (B6355638) or decahydroquinoline (B1201275) derivatives.

Furthermore, investigating the transannular reactions of macrocycles containing the octahydroquinolin-2-one moiety could lead to the discovery of novel cyclization pathways, yielding intricate polycyclic structures. nih.gov The exploration of such reactivity could be guided by computational studies to predict reaction pathways and outcomes.

Advanced Mechanistic Investigations of Biological Interactions at the Atomic Level

While the quinoline (B57606) scaffold is recognized as a "privileged scaffold" in medicinal chemistry with a wide range of biological activities, the specific interactions of this compound at the atomic level remain largely unexplored. Future research should employ advanced techniques like molecular dynamics (MD) simulations and quantum chemical calculations to elucidate the binding mechanisms of this compound with various biological targets. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

MD simulations can provide detailed insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for biological activity. nih.govnih.gov Quantum chemical studies can further refine our understanding of these interactions by calculating binding energies and characterizing the electronic properties of the molecule. researchgate.net This knowledge will be invaluable for the rational design of more potent and selective analogs.

Investigation TechniqueInsights GainedRelevance
Molecular Dynamics (MD) Simulations Dynamic behavior of ligand-protein complexes, identification of key binding residues, conformational changes. nih.govnih.govUnderstanding the mechanism of action, guiding lead optimization.
Quantum Chemical Calculations Binding energies, electronic properties, reaction mechanisms. researchgate.netRational drug design, predicting reactivity.
X-ray Crystallography Precise three-dimensional structure of the ligand-protein complex.Structure-based drug design.

Synergistic Integration of Computational Design with Experimental Synthesis and Biological Evaluation

The future of drug discovery and materials science lies in the seamless integration of computational and experimental approaches. For this compound, this synergy can accelerate the discovery of novel derivatives with desired properties. In silico screening of virtual libraries of this compound analogs can identify promising candidates for synthesis and biological testing. nih.gov

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. researchgate.netnih.govnih.govuniroma1.itresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity, providing valuable guidance for the design of more potent compounds. mdpi.com

Expanding the Scope of Applications beyond Traditional Medicinal Chemistry (e.g., Catalysis, Materials Science)

The unique structural and electronic properties of this compound suggest that its applications could extend beyond the realm of medicinal chemistry. Future research should explore its potential as a chiral ligand in asymmetric catalysis. The rigid backbone of the molecule could provide a well-defined chiral environment for metal catalysts, enabling highly enantioselective transformations. The development of ligands containing a chiral oxazoline (B21484) moiety has been a successful strategy in asymmetric catalysis, and a similar approach could be applied to this compound. nih.govnih.gov

In the field of materials science, this compound could serve as a monomer for the synthesis of novel polymers. The lactam functionality could potentially undergo ring-opening polymerization to produce polyamides with unique properties. Computational materials science could be employed to predict the properties of such polymers, guiding the design of materials with specific thermal, mechanical, or optical characteristics. scribd.commdpi.com

FieldPotential Application of this compoundRationale
Asymmetric Catalysis Chiral ligand for metal-catalyzed reactions. nih.govnih.govThe rigid, chiral scaffold can induce high stereoselectivity.
Materials Science Monomer for ring-opening polymerization.The lactam ring can be opened to form novel polyamides.
Supramolecular Chemistry Building block for self-assembling systems.The defined shape and potential for hydrogen bonding can drive self-assembly.

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound’s biological targets?

  • Methodological Answer :
  • Shared Protocols : Use platforms like protocols.io to standardize assays across labs .
  • Joint Funding Proposals : Leverage grants targeting translational research (e.g., NIH R01 mechanisms) to integrate chemical synthesis and in vivo testing .
  • Data Integration : Combine omics data (proteomics, metabolomics) with molecular docking to map signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.